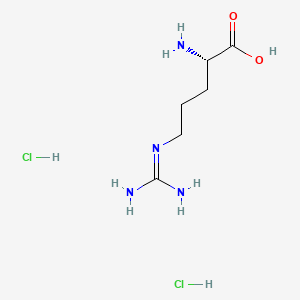

L-Arginine dihydrochloride

Descripción general

Descripción

L-Arginine dihydrochloride is a salt form of the amino acid L-arginine, which is essential for various physiological processes. L-arginine is involved in protein synthesis, nitric oxide production, and the urea cycle. The dihydrochloride form enhances its stability and solubility, making it suitable for various applications in research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Arginine dihydrochloride can be synthesized through the neutralization of L-arginine with hydrochloric acid. The reaction typically involves dissolving L-arginine in water and gradually adding hydrochloric acid until the pH reaches a specific value. The solution is then evaporated to obtain this compound crystals .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to purification steps, including ion exchange chromatography and crystallization, to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

L-Arginine dihydrochloride undergoes various chemical reactions, including:

Decarboxylation: L-arginine can be decarboxylated to form agmatine, a reaction catalyzed by arginine decarboxylase.

Substitution: L-arginine can participate in substitution reactions to form derivatives such as Nα-benzoyl arginine.

Common Reagents and Conditions

Oxidation: Requires nitric oxide synthase and oxygen.

Decarboxylation: Requires arginine decarboxylase and specific pH conditions.

Substitution: Involves reagents like benzoyl chloride and specific solvents.

Major Products

Nitric oxide and citrulline: from oxidation.

Agmatine: from decarboxylation.

Nα-benzoyl arginine: from substitution.

Aplicaciones Científicas De Investigación

Cardiovascular Health

L-Arginine dihydrochloride is primarily known for its role in enhancing cardiovascular function. It serves as a precursor to nitric oxide (NO), a potent vasodilator that helps improve blood flow and reduce blood pressure.

- Endothelial Function : Studies have shown that L-arginine supplementation can significantly improve endothelial function in patients with cardiovascular diseases. It enhances vasodilation and reduces vascular inflammation, which are crucial for maintaining cardiovascular health .

- Heart Failure : In patients with heart failure, L-arginine has been found to improve cardiac function, including ejection fraction and quality of life. It also aids in cardiac rehabilitation by improving physical performance .

- Pulmonary Hypertension : Short-term administration of L-arginine has shown improvements in hemodynamics and exercise capacity in patients suffering from precapillary pulmonary hypertension .

Exercise Performance

L-Arginine is popular among athletes and fitness enthusiasts for its potential ergogenic effects:

- Improved Blood Flow : By increasing nitric oxide production, L-arginine may enhance blood flow to muscles during exercise, potentially improving strength and recovery .

- Mixed Evidence : While some studies report significant improvements in exercise performance and muscle recovery following L-arginine supplementation, others show no substantial benefits. This inconsistency suggests that individual responses may vary based on factors like dosage and exercise type .

Reproductive Health

This compound has also been investigated for its effects on reproductive health:

- Fertility Treatments : Research indicates that L-arginine can enhance ovarian response and endometrial receptivity in women undergoing in vitro fertilization (IVF). It has been associated with improved pregnancy rates among poor responders .

Protein Refolding and Biochemistry

In biochemistry, this compound plays a crucial role as a co-solvent in protein refolding processes:

- Protein Stability : L-Arginine hydrochloride has been shown to enhance the solubility of proteins during refolding, suppressing aggregation while preserving protein stability. This property is particularly beneficial in the production of therapeutic proteins .

- Chaperone Activity : It enhances the chaperone-like activity of certain proteins (e.g., crystallins), which can help prevent protein aggregation associated with various diseases . This application is significant for developing strategies to improve protein functionality in therapeutic contexts.

Other Clinical Applications

This compound has been explored for various other clinical applications:

- Diabetes Management : Long-term supplementation may enhance insulin sensitivity and improve glucose metabolism in diabetic patients .

- COVID-19 Treatment : Some studies suggest that L-arginine may reduce hospitalization duration and respiratory support needs in severe COVID-19 cases .

Data Summary Table

Mecanismo De Acción

L-Arginine dihydrochloride exerts its effects primarily through the production of nitric oxide, a critical signaling molecule. Nitric oxide synthase catalyzes the conversion of L-arginine to nitric oxide and citrulline. Nitric oxide plays a vital role in vasodilation, immune response, and neurotransmission . Additionally, L-arginine is involved in protein synthesis and the urea cycle, contributing to the detoxification of ammonia in the liver .

Comparación Con Compuestos Similares

Similar Compounds

L-Ornithine: Another amino acid involved in the urea cycle and protein synthesis.

L-Citrulline: A byproduct of L-arginine metabolism and a precursor to L-arginine.

Agmatine: A decarboxylation product of L-arginine with potential neuroprotective and antidepressant effects.

Uniqueness

L-Arginine dihydrochloride is unique due to its dual role in nitric oxide production and protein synthesis. Its enhanced solubility and stability in the dihydrochloride form make it more suitable for various applications compared to its analogs .

Actividad Biológica

L-Arginine dihydrochloride is a salt form of the amino acid L-arginine, which plays a crucial role in various physiological processes, particularly in the cardiovascular system, immune response, and metabolic functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

L-Arginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a potent vasodilator. This process is essential for regulating blood flow and maintaining vascular health. The biological activity of this compound can be summarized as follows:

- Nitric Oxide Production : L-arginine is converted to NO, which facilitates vasodilation and improves blood flow.

- Chaperone Activity : Research indicates that L-arginine enhances the chaperone-like activity of proteins such as alpha-crystallin, promoting protein stability under stress conditions .

- Immune Function : L-arginine supplementation has been linked to improved immune responses against pathogens and tumor cells .

Therapeutic Applications

This compound has been studied for its potential therapeutic benefits in various clinical conditions:

-

Cardiovascular Health :

- A randomized double-blind study demonstrated that oral L-arginine significantly improved peripheral blood flow and functional status in patients with heart failure. Participants showed increased forearm blood flow and enhanced walking distances during exercise tests .

- Another study indicated that intravenous administration of L-arginine led to significant vasodilation in healthy individuals, correlating with plasma concentrations of the amino acid .

- Metabolic Disorders :

- Malaria Treatment :

Table 1: Summary of Clinical Studies on this compound

Propiedades

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.2ClH/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFDKEOHAJGWGZ-FHNDMYTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206834 | |

| Record name | L-Arginine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58107-60-1 | |

| Record name | L-Arginine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058107601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.